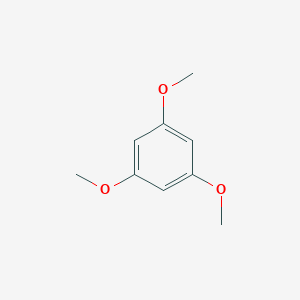

1,3,5-Trimethoxybenzene

Beschreibung

This compound has been reported in Pulicaria laciniata, Croton lechleri, and other organisms with data available.

Structure

3D Structure

Eigenschaften

IUPAC Name |

1,3,5-trimethoxybenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H12O3/c1-10-7-4-8(11-2)6-9(5-7)12-3/h4-6H,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LKUDPHPHKOZXCD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=CC(=C1)OC)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H12O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID0045963 | |

| Record name | 1,3,5-Trimethoxybenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0045963 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

168.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

White crystalline solid; [MSDSonline] | |

| Record name | 1,3,5-Trimethoxybenzene | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/8602 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

621-23-8 | |

| Record name | 1,3,5-Trimethoxybenzene | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=621-23-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1,3,5-Trimethoxybenzene | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000621238 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1,3,5-Trimethoxybenzene | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB15875 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Phloroglucinol trimethyl ether | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=90060 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Benzene, 1,3,5-trimethoxy- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 1,3,5-Trimethoxybenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0045963 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | O,O,O-1,3,5-trimethylresorcinol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.009.705 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 1,3,5-TRIMETHOXYBENZENE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/00VJI3VG3D | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | 1,3,5-Trimethoxybenzene | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0059963 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Foundational & Exploratory

Synthesis of 1,3,5-Trimethoxybenzene from Phloroglucinol: A Technical Guide

Introduction

1,3,5-Trimethoxybenzene, also known as phloroglucinol trimethyl ether, is a significant organic compound utilized as a key intermediate in the synthesis of pharmaceuticals and other fine chemicals.[1][2] It is notably a primary component in the preparation of buflomedil, a vasodilator used to treat symptoms of peripheral arterial disease. The synthesis of this compound is most commonly achieved through the methylation of phloroglucinol. This document provides an in-depth technical overview of this synthesis, presenting a detailed experimental protocol, quantitative data, and process visualizations for researchers and professionals in drug development.

Reaction Pathway and Mechanism

The synthesis of this compound from phloroglucinol is a classic example of the Williamson ether synthesis. In this reaction, the phenolic hydroxyl groups of phloroglucinol are deprotonated by a weak base, potassium carbonate, to form phenoxide ions. These nucleophilic phenoxides then react with a methylating agent, dimethyl sulphate, in an SN2 reaction to form the ether linkages. This process occurs sequentially for all three hydroxyl groups to yield the final trimethoxylated product.

Caption: Chemical reaction for the methylation of phloroglucinol.

Experimental Protocol

The following protocol is based on a well-established laboratory procedure for the synthesis of this compound.[3]

1. Materials and Reagents:

| Reagent/Material | Molar Mass ( g/mol ) | Quantity | Moles (mol) | Molar Ratio (to Phloroglucinol) |

| Anhydrous Phloroglucinol | 126.11 | 6.3 g | 0.05 | 1.0 |

| Dimethyl Sulphate | 126.13 | 15.6 mL (20.8 g) | 0.165 | 3.3 |

| Anhydrous Potassium Carbonate | 138.21 | 40 g | 0.289 | 5.78 |

| Dry Acetone | - | 100 mL + 40 mL | - | - |

| Diethyl Ether | - | As needed | - | - |

| 5% Sodium Hydroxide Solution | - | As needed | - | - |

| Anhydrous Sodium Sulphate | - | As needed | - | - |

| Crushed Ice / Water | - | As needed | - | - |

2. Reaction Procedure: A solution of 6.3 g (0.05 mol) of anhydrous phloroglucinol in 100 ml of dry acetone is prepared in a round-bottom flask equipped with a reflux condenser.[3] To this solution, 40 g of ignited potassium carbonate and 15.6 ml (0.165 mol) of dimethyl sulphate are added.[3] The mixture is then heated to reflux and maintained at that temperature for 6 hours under anhydrous conditions.[3]

3. Work-up and Purification: After the reflux period, the mixture is cooled and filtered to remove the inorganic salts (potassium carbonate and byproducts).[3] The collected salts are washed with two 20 ml portions of hot acetone to recover any residual product.[3] The acetone filtrates are combined, and the solvent is removed by distillation.[3]

The resulting residue is treated with crushed ice, leading to the precipitation of the crude product.[3] This crude product is then extracted into diethyl ether. The ether extract is washed sequentially with a 5% sodium hydroxide solution to remove any unreacted phloroglucinol, and then with water until neutral.[3] The washed ether layer is dried over anhydrous sodium sulphate.[3] Finally, the ether is distilled off to yield the purified this compound.[3]

4. Results: The described procedure yields approximately 6 g of this compound, which corresponds to a yield of 71.4%.[3] The product has a reported melting point of 52-53°C.[3]

Process Workflow Visualization

The following diagram illustrates the complete workflow for the synthesis and purification of this compound from phloroglucinol.

Caption: Experimental workflow for this compound synthesis.

Conclusion

The methylation of phloroglucinol using dimethyl sulphate and potassium carbonate in acetone is an effective and reliable method for producing this compound. The procedure offers a good yield and a straightforward purification process, making it suitable for laboratory-scale synthesis. For professionals in drug development, this method provides a foundational route to a critical intermediate required for the synthesis of more complex active pharmaceutical ingredients. Careful handling of dimethyl sulphate, a toxic and corrosive reagent, is paramount for the safe execution of this synthesis.

References

Physical and chemical properties of 1,3,5-Trimethoxybenzene

An In-depth Technical Guide to 1,3,5-Trimethoxybenzene

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the physical, chemical, and spectroscopic properties of this compound. It includes detailed experimental protocols for its synthesis and purification, an examination of its key chemical reactions and applications, and a summary of safety and handling procedures.

General and Chemical Properties

This compound, also known as phloroglucinol trimethyl ether, is an organic compound that serves as a versatile intermediate in organic synthesis and has been identified as a biomarker for flavonoid consumption in humans.[1][2] It is a key scent component in certain species of Chinese roses and plays a role in various photochemical processes.[3][4][5] Its structure, featuring a benzene ring symmetrically substituted with three methoxy groups, makes it a valuable building block in the synthesis of more complex molecules.[6]

Table 1: Physical and Chemical Properties of this compound

| Property | Value | Citations |

| Molecular Formula | C₉H₁₂O₃ | [7][8] |

| Molecular Weight | 168.19 g/mol | [8][9][10] |

| Appearance | White to off-white crystalline solid/powder | [7][10][11] |

| Melting Point | 50-53 °C | [1][7][9] |

| Boiling Point | 255 °C (at 760 mmHg) | [1][7][9] |

| 190 °C (at 100 mmHg) | ||

| Density | 1.126 g/cm³ | [3][7][11] |

| Flash Point | 85 °C (185 °F) | [11][12] |

| Refractive Index | 1.533 | [3][7] |

| Vapor Pressure | 0.0239 mmHg at 25 °C | [7] |

Solubility

This compound exhibits poor solubility in water but is soluble in a range of common organic solvents.[7][9]

Table 2: Solubility of this compound

| Solvent | Solubility | Citations |

| Water | Insoluble / Slightly soluble | [7][9] |

| Methanol | Soluble (0.1 g/mL, clear, colorless) | [1][7][9] |

| Ethanol | Soluble | [1] |

| Ether | Soluble | [1] |

| Benzene | Soluble | [1] |

| DMSO | Soluble (100 mg/mL with sonication) | [2][13] |

| Acetone | Soluble | [3][14] |

Spectroscopic Data

Spectroscopic data is crucial for the identification and characterization of this compound.

Table 3: Spectroscopic Data for this compound

| Technique | Key Peaks / Shifts (δ) | Citations |

| ¹H NMR (in CDCl₃) | δ 3.88-3.90 (s, 9H, -OCH₃) | [15] |

| ¹³C NMR (in CDCl₃) | δ 60.9, 110.3, 155.1 | [15] |

| IR Spectroscopy | Data available via NIST/EPA Gas-Phase IR Database and other sources. | [10][16][17] |

Synthesis and Purification

This compound can be synthesized through several routes, most commonly via the methylation of phloroglucinol or the methoxylation of a tri-substituted benzene ring.

Experimental Protocols

Protocol 1: Synthesis via Methylation of Phloroglucinol [3][5][14]

This method involves the reaction of phloroglucinol with a methylating agent, such as dimethyl sulfate, in the presence of a base.

-

Reaction Setup: A solution of anhydrous phloroglucinol (e.g., 6.3 g, 0.05 mol) in dry acetone (100 mL) is placed in a round-bottom flask.

-

Addition of Reagents: Ignited potassium carbonate (40 g) is added as a base, followed by dimethyl sulfate (15.6 mL, 0.165 mol).

-

Reflux: The mixture is refluxed under anhydrous conditions for approximately 6 hours.

-

Workup: After cooling, the mixture is filtered to remove inorganic salts, which are then washed with hot acetone. The combined acetone solutions are distilled to remove the solvent.

-

Extraction: The residue is treated with crushed ice and extracted with ether. The ether extracts are washed sequentially with a 5% sodium hydroxide solution and water.

-

Drying and Isolation: The organic layer is dried over anhydrous sodium sulfate, and the solvent is evaporated to yield the crude product.

Protocol 2: Synthesis from 1,3,5-Tribromobenzene [14][18]

This procedure involves a copper-catalyzed methoxylation reaction.

-

Reaction Setup: To a solution of 1,3,5-tribromobenzene (100.0 g, 0.32 mol) in N,N-dimethylformamide (150 mL) and methanol (300 mL), add sodium methoxide (102.9 g, 1.91 mol) under stirring.

-

Catalysis: Raise the temperature to 60-70°C and add cuprous chloride (1.58 g, 0.016 mol).

-

Reaction: Increase the temperature to 90-95°C and maintain until the reaction is complete.

-

Workup: Cool the reaction to room temperature and filter out any insoluble solids.

-

Crystallization: Add sulfuric acid to the filtrate, stir, and allow to crystallize overnight.

-

Isolation: Filter the solid product and dry it under a vacuum at 45°C.

Purification Method: Sublimation

For high-purity this compound, vacuum sublimation is an effective purification method.[1][3]

Caption: General workflow for the synthesis and purification of this compound.

Chemical Reactions and Applications

This compound is a versatile reagent in organic chemistry and has found applications in drug development and analytical chemistry.

-

Intermediate in Synthesis: It serves as a precursor in the synthesis of more complex molecules, including pharmaceuticals and triaryl- or triheteroarylmethanes.[1][6]

-

Deprotection Reactions: In combination with a silver(I) catalyst, it is used for the mild and chemoselective cleavage of the p-methoxybenzyl (PMB) protecting group from alcohols and acids.[19]

-

Nitration: It can be nitrated using N₂O₅ to produce 1,3,5-trimethoxy-2,4,6-trinitrobenzene, although side reactions can occur.[20]

-

Analytical Reagent: It is used as a derivatizing agent to quantify reactive halogen species like free chlorine and bromine in aqueous systems, acting as an effective quencher.[13][21]

-

Biomarker: It has been identified as a human xenobiotic metabolite and a potential biomarker for the consumption of flavonoids.[1][2][22]

Caption: Role of this compound in the deprotection of p-methoxybenzyl (PMB) ethers.

Biosynthesis

In the Chinese rose (Rosa chinensis), this compound is a major volatile fragrance compound. Its biosynthesis begins with phloroglucinol and proceeds through three sequential methylation steps, each catalyzed by specific O-methyltransferase enzymes.[4][23]

Caption: Biosynthesis pathway of this compound from phloroglucinol in Rosa chinensis.

Safety and Handling

This compound is considered harmful if swallowed and may cause irritation to the skin, eyes, and respiratory tract.[7][12][24] Standard laboratory safety precautions should be followed.

Table 4: Hazard and Safety Information for this compound

| Hazard Information | Precautionary Measures | Citations |

| Hazard Statements | H302: Harmful if swallowed. | [25] |

| Signal Word | Warning | [25] |

| Personal Protective Equipment (PPE) | Wear protective gloves, clothing, and eye/face protection. | [11][24] |

| Handling | Avoid dust formation. Use with adequate ventilation. Do not eat, drink, or smoke when using. Wash hands thoroughly after handling. | [24][25][26] |

| Storage | Store in a cool, dry, well-ventilated area in a tightly closed container, away from incompatible materials like strong oxidizing agents. | [24][25][27] |

| First Aid (Ingestion) | Rinse mouth. Call a POISON CENTER or doctor if you feel unwell. Do NOT induce vomiting. | [12][24] |

| Fire Fighting | Use water spray, dry chemical, carbon dioxide, or alcohol-resistant foam. | [11][12] |

This guide is intended for informational purposes for qualified professionals. Always consult the most current Safety Data Sheet (SDS) before handling this chemical.[12][24][25]

References

- 1. This compound | 621-23-8 [amp.chemicalbook.com]

- 2. This compound | TargetMol [targetmol.com]

- 3. This compound CAS#: 621-23-8 [m.chemicalbook.com]

- 4. This compound: Role in Oxidation Reactions and its Biosynthesis Method_Chemicalbook [chemicalbook.com]

- 5. This compound | 621-23-8 [chemicalbook.com]

- 6. sarchemlabs.com [sarchemlabs.com]

- 7. chembk.com [chembk.com]

- 8. This compound(621-23-8)MSDS Melting Point Boiling Density Storage Transport [m.chemicalbook.com]

- 9. This compound, 99% 10 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]

- 10. This compound | C9H12O3 | CID 69301 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 11. sds.metasci.ca [sds.metasci.ca]

- 12. pim-resources.coleparmer.com [pim-resources.coleparmer.com]

- 13. file.medchemexpress.com [file.medchemexpress.com]

- 14. This compound synthesis - chemicalbook [chemicalbook.com]

- 15. rsc.org [rsc.org]

- 16. Benzene, 1,3,5-trimethoxy- [webbook.nist.gov]

- 17. This compound(621-23-8) IR Spectrum [m.chemicalbook.com]

- 18. Preparation method of 1, 3, 5-trimethoxybenzene - Eureka | Patsnap [eureka.patsnap.com]

- 19. vertexaisearch.cloud.google.com [vertexaisearch.cloud.google.com]

- 20. researchgate.net [researchgate.net]

- 21. rsc.org [rsc.org]

- 22. selleckchem.com [selleckchem.com]

- 23. glpbio.com [glpbio.com]

- 24. fishersci.com [fishersci.com]

- 25. tcichemicals.com [tcichemicals.com]

- 26. datasheets.scbt.com [datasheets.scbt.com]

- 27. This compound | 621-23-8 | FT30631 | Biosynth [biosynth.com]

An In-depth Technical Guide to 1,3,5-Trimethoxybenzene (CAS: 621-23-8)

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 1,3,5-Trimethoxybenzene (TMB), a versatile aromatic organic compound. It details its physicochemical and spectral properties, synthesis methodologies, and diverse applications in research and development. Particular emphasis is placed on its role in organic synthesis, including its function as a key intermediate, a nucleophilic aromatic compound, and its involvement in photochemical reactions. This document aims to be a valuable resource for professionals in chemistry and drug discovery by consolidating essential data, experimental protocols, and mechanistic insights.

Physicochemical and Toxicological Properties

This compound is a white crystalline solid at room temperature.[1] Its key properties are summarized in the tables below for easy reference.

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference(s) |

| CAS Number | 621-23-8 | [1] |

| Molecular Formula | C₉H₁₂O₃ | [2] |

| Molecular Weight | 168.19 g/mol | [3] |

| Melting Point | 50-53 °C | [4] |

| Boiling Point | 255 °C | [4] |

| Density | 1.126 g/cm³ | [5] |

| Flash Point | 85 °C (185 °F) | [6] |

| Solubility | Insoluble in water. Soluble in DMSO, methanol, diethyl ether, and acetone. | [7][8] |

| Appearance | White to off-white crystalline powder. | [1][5] |

Table 2: Toxicological Data for this compound

| Test | Species | Route | Value | Reference(s) |

| LD50 | Mouse | Oral | 1480 mg/kg | [5] |

| LD50 | Mouse | Subcutaneous | 2800 mg/kg | [5] |

| LD50 | Mouse | Intraperitoneal | 580 mg/kg | [5] |

Spectral Data

The structural identification of this compound is supported by its characteristic spectral data.

Table 3: NMR Spectral Data for this compound

| Nucleus | Solvent | Chemical Shift (δ) ppm | Multiplicity | Assignment | Reference(s) |

| ¹H | CDCl₃ | 6.10 | s | Ar-H | [9] |

| 3.79 | s | -OCH₃ | [9] | ||

| ¹³C | CDCl₃ | 162.0 | Ar-C-O | [10] | |

| 93.5 | Ar-C-H | [10] | |||

| 55.4 | -OCH₃ | [10] |

Table 4: Key IR Absorption Peaks for this compound

| Wavenumber (cm⁻¹) | Intensity | Assignment | Reference(s) |

| 2995-2830 | Medium | C-H stretch (methyl) | [11] |

| 1605, 1590 | Strong | C=C stretch (aromatic) | [11] |

| 1465, 1420 | Medium | C-H bend (methyl) | [11] |

| 1225, 1155 | Strong | C-O stretch (aryl ether) | [11] |

| 830 | Strong | C-H bend (aromatic, out-of-plane) | [11] |

Synthesis of this compound

This compound can be synthesized through several routes, most commonly starting from phloroglucinol or 1,3,5-trihalobenzenes.

Synthesis from Phloroglucinol

This method involves the Williamson ether synthesis, where the hydroxyl groups of phloroglucinol are methylated.

Synthesis of TMB from Phloroglucinol.

Experimental Protocol:

-

To a solution of anhydrous phloroglucinol (6.3 g, 0.05 mol) in 100 mL of dry acetone, add ignited potassium carbonate (40 g).

-

Add dimethyl sulfate (15.6 mL, 0.165 mol) to the mixture.

-

Reflux the reaction mixture for 6 hours under anhydrous conditions.[12]

-

After cooling, filter the mixture to remove inorganic salts and wash the residue with hot acetone (2 x 20 mL).[12]

-

Combine the acetone filtrates and distill off the solvent.

-

Treat the residue with crushed ice and extract with diethyl ether.

-

Wash the ether extracts with a 5% sodium hydroxide solution, followed by water.

-

Dry the ether layer over anhydrous sodium sulfate and distill to yield this compound. A typical yield is around 71%.[12]

Synthesis from 1,3,5-Tribromobenzene

This method involves a nucleophilic aromatic substitution reaction.

Synthesis of TMB from 1,3,5-Tribromobenzene.

Experimental Protocol:

-

In a reaction vessel, add 1,3,5-tribromobenzene (100.0 g, 0.32 mol) to 150 mL of N,N-dimethylformamide.

-

Under stirring, add 300 mL of methanol followed by sodium methoxide (102.9 g, 1.91 mol).[13]

-

Heat the mixture to 60-70 °C and add cuprous chloride (1.58 g, 0.016 mol) as a catalyst.[13]

-

Increase the temperature to 90-95 °C and maintain until the reaction is complete (monitored by TLC or GC).

-

Cool the reaction mixture to room temperature and filter to remove insoluble solids.

-

To the filtrate, add sulfuric acid (0.76 mL, 0.95 mol/L) and stir overnight to induce crystallization.

-

Filter the solid product and dry it under vacuum at 45 °C for 8 hours to obtain this compound.[13]

Applications in Research and Development

This compound is a valuable compound with a range of applications in organic chemistry and drug discovery.

Intermediate in Organic Synthesis

Due to its electron-rich aromatic ring, TMB is a versatile starting material for the synthesis of more complex molecules. It readily undergoes electrophilic aromatic substitution reactions, such as Friedel-Crafts acylation and Vilsmeier-Haack formylation, to introduce functional groups onto the aromatic ring. These functionalized derivatives serve as key building blocks in the synthesis of pharmaceuticals and other fine chemicals.

Photochemical Reactions

This compound plays a significant role in photochemical processes, particularly in the oxidation of alcohols.[14] Upon one-electron oxidation, it forms a radical cation which, in its excited state, can act as a potent oxidizing agent.[2]

References

- 1. This compound(621-23-8) 13C NMR [m.chemicalbook.com]

- 2. One-electron oxidation of alcohols by the this compound radical cation in the excited state during two-color two-laser flash photolysis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. discovery.researcher.life [discovery.researcher.life]

- 4. Preparation method for phloroglucinol - Eureka | Patsnap [eureka.patsnap.com]

- 5. academic.oup.com [academic.oup.com]

- 6. CN102452902A - Preparation method of phloroglucinol - Google Patents [patents.google.com]

- 7. CN102476981A - Preparation method of 1,3, 5-trimethoxy benzene - Google Patents [patents.google.com]

- 8. rsc.org [rsc.org]

- 9. sigmaaldrich.cn [sigmaaldrich.cn]

- 10. rsc.org [rsc.org]

- 11. Benzene, 1,3,5-trimethoxy- [webbook.nist.gov]

- 12. This compound synthesis - chemicalbook [chemicalbook.com]

- 13. Preparation method of 1, 3, 5-trimethoxybenzene - Eureka | Patsnap [eureka.patsnap.com]

- 14. This compound: Role in Oxidation Reactions and its Biosynthesis Method_Chemicalbook [chemicalbook.com]

The Biosynthesis of 1,3,5-Trimethoxybenzene in Rosa chinensis: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

1,3,5-Trimethoxybenzene (TMB) is a significant volatile compound contributing to the characteristic tea-like fragrance of the Chinese rose, Rosa chinensis. Beyond its importance in horticulture and the fragrance industry, TMB and its derivatives are of interest for their potential pharmacological activities. Understanding the biosynthesis of this methoxylated aromatic compound is crucial for its potential biotechnological production and for the development of novel therapeutic agents. This technical guide provides an in-depth overview of the biosynthesis of this compound in Rosa chinensis, summarizing key quantitative data, detailing experimental protocols, and visualizing the underlying biochemical pathways.

The Biosynthetic Pathway of this compound

The biosynthesis of this compound in Rosa chinensis is a three-step enzymatic process that begins with the precursor molecule phloroglucinol.[1][2] This pathway involves the sequential methylation of phloroglucinol, catalyzed by two distinct types of O-methyltransferases (OMTs).

The initial and rate-limiting step is the methylation of phloroglucinol to 3,5-dihydroxyanisole. This reaction is catalyzed by a novel enzyme identified as phloroglucinol O-methyltransferase (POMT) .[1][2] The subsequent two methylation steps are catalyzed by orcinol O-methyltransferases (OOMTs) , specifically OOMT1 and OOMT2.[2][3] These enzymes first convert 3,5-dihydroxyanisole to 3,5-dimethoxyphenol, which is then further methylated to the final product, this compound.[3] The expression of both POMT and OOMTs is predominantly localized to the floral organs, consistent with their role in producing this floral scent compound.[1][4]

Quantitative Data

Enzyme Kinetics

The kinetic parameters of the key enzymes involved in this compound biosynthesis have been characterized, providing insights into their substrate specificity and catalytic efficiency.

Table 1: Kinetic Parameters of Phloroglucinol O-Methyltransferase (POMT) [5]

| Enzyme Source | Substrate | Km (µM) | kcat (s-1) | kcat/Km (s-1M-1) |

| Native POMT | Phloroglucinol | 14.4 | - | - |

| SAM | 1.9 | - | - | |

| Recombinant POMT | Phloroglucinol | 94.5 | 0.042 | 444 |

| SAM | 16.2 | - | - |

Table 2: Kinetic Parameters of Orcinol O-Methyltransferases (OOMT1 and OOMT2) [2]

| Enzyme | Substrate | Km (µM) | kcat (x 10-3 s-1) | kcat/Km (nM-1s-1) |

| OOMT1 | 3,5-Dihydroxyanisole | 27 | 4.41 | 0.16 |

| 3,5-Dimethoxyphenol | 15 | 2.84 | 0.19 | |

| OOMT2 | 3,5-Dihydroxyanisole | 41 | 9.71 | 0.24 |

| 3,5-Dimethoxyphenol | 55 | 5.35 | 0.10 |

Metabolite Concentrations

The intracellular concentrations of this compound and its precursors have been quantified in various floral tissues and at different developmental stages of Rosa chinensis.

Table 3: Intracellular Contents of this compound and its Precursors in Rosa chinensis Petals [5]

| Flowering Stage | Phloroglucinol (µg/g FW) | 3,5-Dihydroxyanisole (µg/g FW) | 3,5-Dimethoxyphenol (µg/g FW) | This compound (µg/g FW) |

| Stage 4 | 1.2 ± 0.2 | 0.5 ± 0.1 | 0.1 ± 0.0 | 2.5 ± 0.4 |

| Stage 5 | 1.5 ± 0.3 | 0.8 ± 0.1 | 0.2 ± 0.0 | 4.8 ± 0.7 |

| Stage 6 | 1.1 ± 0.2 | 0.6 ± 0.1 | 0.1 ± 0.0 | 3.2 ± 0.5 |

| Stage 7 | 0.8 ± 0.1 | 0.4 ± 0.1 | 0.1 ± 0.0 | 2.1 ± 0.3 |

Table 4: Intracellular Contents of this compound and its Precursors in Different Floral Organs at Stage 5 [5]

| Floral Organ | Phloroglucinol (µg/g FW) | 3,5-Dihydroxyanisole (µg/g FW) | 3,5-Dimethoxyphenol (µg/g FW) | This compound (µg/g FW) |

| Petals | 1.5 ± 0.3 | 0.8 ± 0.1 | 0.2 ± 0.0 | 4.8 ± 0.7 |

| Sepals | 0.9 ± 0.1 | 0.1 ± 0.0 | ND | 0.1 ± 0.0 |

| Stamens | 0.5 ± 0.1 | ND | ND | ND |

| Pistils | 0.7 ± 0.1 | ND | ND | ND |

| ND: Not Detected |

Experimental Protocols

Enzyme Extraction and Purification from Rosa chinensis Petals

This protocol describes the extraction and purification of O-methyltransferases from rose petals.

-

Homogenization: Freeze 10 g of Rosa chinensis petals in liquid nitrogen and grind to a fine powder using a mortar and pestle.

-

Extraction Buffer: Resuspend the powder in 50 mL of extraction buffer (100 mM potassium phosphate, pH 7.0, 10% (w/v) glycerol, 1 mM dithiothreitol (DTT), 0.1% (v/v) β-mercaptoethanol, 200 mg sodium ascorbate, and 2 g polyvinylpyrrolidone (PVP)).

-

Centrifugation: Centrifuge the slurry at 20,000 x g for 20 minutes at 4°C.

-

Desalting: Load the supernatant onto a Sephadex G-25 column equilibrated with buffer B (100 mM potassium phosphate, pH 7.0, 10% (w/v) glycerol, 1 mM DTT, 0.15 M NaCl). Elute with buffer B and collect fractions with OMT activity.

-

Ammonium Sulfate Precipitation: Combine active fractions and perform ammonium sulfate precipitation (30-80% saturation). Centrifuge to collect the precipitate.

-

Dialysis: Resuspend the pellet in buffer C (20 mM Tris-HCl, pH 7.4, 10% glycerol, 1 mM DTT) and dialyze against the same buffer.

-

Anion-Exchange Chromatography: Apply the dialyzed sample to a Poros HQ anion-exchange column. Elute with a linear gradient of 0-500 mM NaCl in buffer D (20 mM Tris-HCl, pH 7.4). Collect fractions and assay for OMT activity.

O-Methyltransferase Enzyme Assay

This assay is used to determine the activity of POMT and OOMTs.

-

Reaction Mixture: Prepare a 50 µL reaction mixture containing:

-

50 mM Tris-HCl, pH 7.5

-

10 mM MgCl2

-

1 mM DTT

-

100 µM of the phenolic substrate (e.g., phloroglucinol, 3,5-dihydroxyanisole)

-

10 µM S-adenosyl-L-[methyl-14C]methionine ([14C]SAM)

-

Purified enzyme fraction

-

-

Incubation: Incubate the reaction mixture at 30°C for 30 minutes.

-

Stopping the Reaction: Stop the reaction by adding 5 µL of 50% acetic acid.

-

Extraction: Extract the radiolabeled product with 80 µL of ethyl acetate.

-

Thin-Layer Chromatography (TLC): Apply a 40 µL aliquot of the organic phase to a silica gel 60 F254 TLC plate.

-

Chromatography: Develop the TLC plate using a 1:1 (v/v) mixture of chloroform and ethyl acetate.

-

Visualization: Expose the TLC plate to an X-ray imaging plate and visualize the radioactive products using a molecular imaging system.

Heterologous Expression of O-Methyltransferases in E. coli

This protocol provides a general workflow for the expression of recombinant rose OMTs in E. coli.

-

Gene Cloning: Clone the full-length cDNA of the OMT gene (e.g., POMT) into a suitable E. coli expression vector (e.g., pET vector series).

-

Transformation: Transform the expression construct into a competent E. coli expression strain (e.g., BL21(DE3)).

-

Culture Growth: Inoculate a single colony into LB medium containing the appropriate antibiotic and grow overnight at 37°C with shaking.

-

Induction: Dilute the overnight culture into fresh medium and grow to an OD600 of 0.6-0.8. Induce protein expression by adding isopropyl β-D-1-thiogalactopyranoside (IPTG) to a final concentration of 0.1-1 mM.

-

Protein Expression: Incubate the culture at a lower temperature (e.g., 18-25°C) for several hours to overnight to enhance soluble protein production.

-

Cell Harvesting: Harvest the cells by centrifugation.

-

Protein Purification: Resuspend the cell pellet in a lysis buffer and lyse the cells by sonication. Purify the recombinant protein from the soluble fraction using affinity chromatography (e.g., Ni-NTA chromatography for His-tagged proteins).

Regulation of this compound Biosynthesis

The biosynthesis of floral scents, including this compound, is a tightly regulated process influenced by developmental cues and environmental factors. While the specific signaling pathways controlling TMB production are not fully elucidated, the general regulation of the phenylpropanoid pathway, from which many floral volatiles are derived, provides a framework for understanding its control.

The expression of biosynthetic genes is often regulated by transcription factors, such as those from the MYB and WRKY families.[6] These transcription factors can be activated or repressed by various signals, including plant hormones like gibberellins, and environmental stimuli such as light and temperature.[7] The circadian clock also plays a role in the rhythmic emission of many floral volatiles.

Conclusion

The biosynthesis of this compound in Rosa chinensis is a well-defined pathway involving the sequential action of Phloroglucinol O-Methyltransferase (POMT) and Orcinol O-Methyltransferases (OOMTs). The quantitative data on enzyme kinetics and metabolite concentrations provide a solid foundation for metabolic engineering efforts aimed at enhancing the production of this valuable fragrance compound. The detailed experimental protocols outlined in this guide offer a practical resource for researchers seeking to study these enzymes and their products. Further research into the regulatory networks governing this pathway will be essential for a complete understanding and for the development of strategies to manipulate the production of this compound and other related methoxylated phenolics for various applications, including in the pharmaceutical and fragrance industries.

References

- 1. mdpi.com [mdpi.com]

- 2. Identification and Characterization of Transcription Factors Involved in Geraniol Biosynthesis in Rosa chinensis - PMC [pmc.ncbi.nlm.nih.gov]

- 3. The Key Role of Phloroglucinol O-Methyltransferase in the Biosynthesis of Rosa chinensis Volatile this compound - PMC [pmc.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. (PDF) Comparative Transcriptome Analysis of the Floral [research.amanote.com]

- 6. mdpi.com [mdpi.com]

- 7. researchgate.net [researchgate.net]

The Solubility Profile of 1,3,5-Trimethoxybenzene: A Technical Guide for Researchers

An in-depth examination of the solubility of 1,3,5-trimethoxybenzene in common laboratory solvents, complete with quantitative data, experimental methodologies, and procedural workflows to aid in its application in research and development.

Introduction

This compound is an aromatic organic compound that serves as a valuable building block in organic synthesis and is a key component in various research applications, including as a fragrance component and a potential biomarker for flavonoid consumption.[1][2] A thorough understanding of its solubility in different solvents is paramount for its effective use in experimental design, particularly for reaction chemistry, purification, and formulation development. This technical guide provides a comprehensive overview of the solubility of this compound in a range of common laboratory solvents, supported by quantitative data and detailed experimental protocols.

Quantitative Solubility Data

The solubility of this compound has been determined in several common laboratory solvents. The following table summarizes the available quantitative data to provide a comparative reference for researchers.

| Solvent | Chemical Class | Solubility | Molarity (approx.) | Notes |

| Dimethyl Sulfoxide (DMSO) | Aprotic Polar | 34 mg/mL[3][4][5] | 202.15 mM | Fresh DMSO is recommended as moisture absorption can reduce solubility.[3] Sonication may be required to achieve higher concentrations up to 100 mg/mL.[6] |

| Methanol | Protic Polar | 100 mg/mL[2][7] | 594.57 mM | Solution is clear and colorless.[2][7] |

| Water | Protic Polar | Insoluble/Slightly Soluble[1][8][9] | Not Applicable | |

| Ethanol | Protic Polar | Soluble[1] | Data not available | Recrystallization from absolute ethanol is a documented purification method.[10] |

| Diethyl Ether | Aprotic Nonpolar | Soluble[1] | Data not available | |

| Benzene | Aprotic Nonpolar | Soluble[1] | Data not available |

Complex Solvent Systems for In Vivo Studies:

For drug development and in vivo research, this compound has been formulated in various complex solvent systems to enhance its bioavailability. The following formulations have been reported to achieve a clear solution at a concentration of at least 2.5 mg/mL (14.86 mM)[6]:

-

10% DMSO, 40% PEG300, 5% Tween-80, and 45% saline

-

10% DMSO and 90% (20% SBE-β-CD in saline)

-

10% DMSO and 90% corn oil

Experimental Protocol: Determination of Solubility

The following is a detailed methodology for the gravimetric determination of the solubility of this compound in a given solvent. This method is widely applicable and provides accurate and reproducible results.

Materials and Equipment:

-

This compound (high purity)

-

Selected solvent (analytical grade)

-

Analytical balance (readable to 0.1 mg)

-

Vials with screw caps

-

Constant temperature shaker or incubator

-

Centrifuge

-

Micropipettes

-

Drying oven

Procedure:

-

Sample Preparation: Add an excess amount of this compound to a pre-weighed vial. The excess is crucial to ensure that a saturated solution is achieved.

-

Solvent Addition: Add a known volume or mass of the desired solvent to the vial.

-

Equilibration: Tightly cap the vial and place it in a constant temperature shaker set to the desired experimental temperature (e.g., 25 °C). Allow the mixture to equilibrate for a sufficient period (typically 24-48 hours) to ensure that the solution is fully saturated.

-

Phase Separation: After equilibration, centrifuge the vial at a high speed to pellet the excess, undissolved solid.

-

Aliquoting: Carefully withdraw a known volume of the clear supernatant using a micropipette, ensuring that no solid particles are transferred.

-

Solvent Evaporation: Transfer the aliquot to a pre-weighed, clean, and dry vial. Evaporate the solvent under a gentle stream of nitrogen or in a drying oven at a temperature below the boiling point of the solvent and the melting point of this compound (50-53 °C) to avoid loss of the solute.

-

Gravimetric Analysis: Once the solvent is completely evaporated, weigh the vial containing the dried solute.

-

Calculation: The solubility can be calculated using the following formula:

Solubility (mg/mL) = (Mass of vial with solute - Mass of empty vial) / Volume of aliquot

Experimental Workflow Diagram

The following diagram illustrates the general workflow for the experimental determination of solubility.

Caption: A flowchart of the gravimetric method for solubility determination.

Logical Relationships in Solubility

The solubility of a compound is governed by the principle of "like dissolves like." This means that substances with similar polarities are more likely to be soluble in one another. This compound is a relatively nonpolar molecule due to the symmetrical arrangement of the methoxy groups on the benzene ring, which minimizes its overall dipole moment. However, the presence of oxygen atoms in the methoxy groups introduces some polar character.

The following diagram illustrates the logical relationship between the properties of this compound and its expected solubility in different types of solvents.

Caption: Logical relationship between molecular properties and solubility.

Conclusion

This technical guide provides a foundational understanding of the solubility of this compound in common laboratory solvents. The compiled quantitative data, coupled with a detailed experimental protocol and illustrative workflows, offers researchers a practical resource for the effective utilization of this compound in their work. The provided information is intended to streamline experimental design and facilitate the successful application of this compound in a variety of scientific disciplines.

References

- 1. This compound | 621-23-8 [amp.chemicalbook.com]

- 2. This compound | 621-23-8 [chemicalbook.com]

- 3. selleckchem.com [selleckchem.com]

- 4. selleckchem.com [selleckchem.com]

- 5. selleck.co.jp [selleck.co.jp]

- 6. file.medchemexpress.com [file.medchemexpress.com]

- 7. This compound CAS#: 621-23-8 [m.chemicalbook.com]

- 8. This compound, 99% 10 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]

- 9. chembk.com [chembk.com]

- 10. rsc.org [rsc.org]

1,3,5-Trimethoxybenzene: A Promising Biomarker of Flavonoid Consumption

A Technical Guide for Researchers and Drug Development Professionals

Introduction

Flavonoids are a diverse group of polyphenolic compounds found abundantly in fruits, vegetables, tea, and other plant-based foods. Numerous epidemiological and clinical studies have linked higher flavonoid intake with a reduced risk of chronic diseases, including cardiovascular disease, neurodegenerative disorders, and certain cancers. However, accurately assessing flavonoid consumption in individuals is a significant challenge in nutritional research. Traditional methods, such as food frequency questionnaires and dietary recalls, are prone to measurement errors and recall bias. Therefore, there is a critical need for objective biomarkers that can provide a more accurate measure of flavonoid intake. 1,3,5-Trimethoxybenzene (TMB), a metabolite derived from the microbial breakdown of specific flavonoids in the gut, has emerged as a promising biomarker for the consumption of certain types of flavonoids, particularly epigallocatechin gallate (EGCG) found in green tea. This technical guide provides an in-depth overview of this compound as a biomarker, including its metabolic pathways, analytical methodologies for its quantification, and a summary of key quantitative data.

Metabolic Pathway of Flavonoid Conversion to this compound

The transformation of dietary flavonoids into this compound is a multi-step process mediated by the gut microbiota. The primary precursor of interest is epigallocatechin gallate (EGCG), the most abundant catechin in green tea. The metabolic pathway involves the degradation of the flavonoid structure to a simpler phenolic core, which is then methylated.

The initial step in the gut is the hydrolysis of the gallate ester bond in EGCG by microbial esterases, yielding epigallocatechin (EGC) and gallic acid. Subsequently, the C-ring of EGC is cleaved, leading to the formation of diarylpropan-2-ol intermediates. Further degradation of these intermediates by gut bacteria results in the release of the A-ring as phloroglucinol (1,3,5-trihydroxybenzene). Phloroglucinol is a key intermediate in this pathway. It is then sequentially methylated by microbial O-methyltransferases, likely including catechol-O-methyltransferase (COMT)-like enzymes present in the gut microbiome, to form this compound. This final metabolite is then absorbed into the bloodstream and subsequently excreted in the urine.

Quantitative Data from Human Intervention Studies

The utility of this compound as a biomarker is supported by human intervention studies that have demonstrated a significant increase in its urinary excretion following the consumption of EGCG-rich products like green tea. The following table summarizes key quantitative data from a study by Loke et al. (2009), where healthy male volunteers consumed a single dose of 200 mg of pure EGCG.

| Parameter | Pre-dose (Placebo) | Post-dose (200 mg EGCG) | Fold Increase | p-value | Reference |

| Urinary this compound (nmol/mmol creatinine) | 0.8 ± 0.3 | 8.6 ± 2.1 | ~10.8 | < 0.05 | Loke et al., 2009 |

Experimental Protocols

Accurate quantification of this compound in biological matrices is essential for its validation and application as a biomarker. Gas chromatography-mass spectrometry (GC-MS) is a highly sensitive and specific method for this purpose. Below is a detailed methodology for the analysis of this compound in human urine, synthesized from established protocols for phenolic compounds.

Sample Preparation and Solid-Phase Extraction (SPE)

-

Urine Sample Collection and Storage: Collect 24-hour or spot urine samples in sterile containers. To prevent degradation of phenolic compounds, store samples at -80°C until analysis.

-

Enzymatic Hydrolysis: To measure total this compound (both free and conjugated forms), enzymatic hydrolysis is required.

-

Thaw urine samples at room temperature.

-

To 1 mL of urine, add 50 µL of β-glucuronidase/sulfatase from Helix pomatia and 500 µL of 0.2 M sodium acetate buffer (pH 5.0).

-

Incubate the mixture at 37°C for 18 hours.

-

-

Solid-Phase Extraction (SPE):

-

Condition a polymeric reversed-phase SPE cartridge (e.g., Oasis HLB, 60 mg) with 3 mL of methanol followed by 3 mL of deionized water.

-

Load the hydrolyzed urine sample onto the SPE cartridge.

-

Wash the cartridge with 3 mL of 5% methanol in water to remove interferences.

-

Dry the cartridge under vacuum for 10 minutes.

-

Elute the analytes with 2 mL of ethyl acetate.

-

-

Derivatization: To improve the volatility and chromatographic properties of this compound for GC-MS analysis, a derivatization step is recommended.

-

Evaporate the ethyl acetate eluate to dryness under a gentle stream of nitrogen at 40°C.

-

Add 50 µL of N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% trimethylchlorosilane (TMCS) and 50 µL of pyridine.

-

Cap the vial tightly and heat at 70°C for 60 minutes.

-

Cool the sample to room temperature before GC-MS analysis.

-

Gas Chromatography-Mass Spectrometry (GC-MS) Analysis

-

Gas Chromatograph: Agilent 7890B GC system or equivalent.

-

Mass Spectrometer: Agilent 5977A MSD or equivalent.

-

Column: HP-5ms (30 m x 0.25 mm i.d., 0.25 µm film thickness) or equivalent.

-

Injection Volume: 1 µL in splitless mode.

-

Inlet Temperature: 280°C.

-

Oven Temperature Program:

-

Initial temperature: 80°C, hold for 2 minutes.

-

Ramp 1: 10°C/min to 200°C.

-

Ramp 2: 20°C/min to 300°C, hold for 5 minutes.

-

-

Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

-

MSD Transfer Line Temperature: 280°C.

-

Ion Source Temperature: 230°C.

-

Ionization Mode: Electron Ionization (EI) at 70 eV.

-

Acquisition Mode: Selected Ion Monitoring (SIM).

-

Target Ions for Trimethylsilyl-derivatized this compound: Quantifier and qualifier ions should be determined from the mass spectrum of a pure standard.

-

Logical Relationships in Biomarker Validation

The validation of this compound as a reliable biomarker for flavonoid consumption involves establishing a clear and consistent relationship between dietary intake and its urinary excretion. This requires a multi-faceted approach encompassing controlled intervention studies, observational studies, and robust analytical methodologies.

Conclusion

This compound holds significant promise as a specific and sensitive biomarker for the intake of certain flavonoids, particularly EGCG from green tea. Its formation via the gut microbial metabolism of these dietary polyphenols provides a direct link between consumption and a measurable biological endpoint. The detailed analytical methodology using GC-MS allows for the accurate and reliable quantification of this compound in human urine. Further research, including larger-scale intervention and cohort studies, will continue to strengthen the validation of this biomarker and its application in nutritional epidemiology and clinical trials. For researchers and drug development professionals, leveraging such biomarkers can lead to more precise assessments of dietary interventions and a better understanding of the role of flavonoids in human health and disease.

The Natural Occurrence of 1,3,5-Trimethoxybenzene in the Plant Kingdom: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

1,3,5-Trimethoxybenzene, a volatile organic compound with significant aromatic properties, has been identified as a naturally occurring metabolite in a diverse range of plant species. This technical guide provides a comprehensive overview of its presence in the botanical world, detailing quantitative data, biosynthetic pathways, and standardized experimental protocols for its extraction and analysis. This document is intended to serve as a valuable resource for researchers in the fields of phytochemistry, pharmacognosy, and drug discovery, facilitating further investigation into the biological activities and potential therapeutic applications of this intriguing molecule.

Introduction

This compound is a symmetrically substituted aromatic ether that contributes to the characteristic scent of several plants. Beyond its role as a fragrance component, preliminary studies have suggested its potential as a sedative. Its natural occurrence, coupled with these bioactive properties, makes it a compound of interest for pharmaceutical and nutraceutical research. This guide aims to consolidate the current knowledge on the botanical sources of this compound, providing a foundation for future scientific exploration.

Natural Occurrence and Quantitative Analysis

This compound has been identified in various plant species, with its concentration varying significantly depending on the plant, the specific organ, and environmental factors. The following table summarizes the available quantitative data on the occurrence of this compound in different plant materials.

| Plant Species | Family | Plant Part | Concentration (% of Essential Oil) | Reference |

| Eugenia confusa | Myrtaceae | Leaves | 74.0% | [1] |

| Rosa chinensis | Rosaceae | Petals | Major Scent Component | [2][3] |

| Criuva parviflora | --- | --- | Present | --- |

| Jasminum officinale | Oleaceae | --- | Present | --- |

| Jasminum sambac | Oleaceae | --- | Present | --- |

| Ligustrum ovalifolium | Oleaceae | --- | Present | --- |

| Pulicaria laciniata | Asteraceae | --- | Reported | [4] |

| Croton lechleri | Euphorbiaceae | --- | Reported | [4] |

Further research is required to quantify the concentration of this compound in the species where its presence has been reported but not yet quantified.

Biosynthesis of this compound

The biosynthesis of this compound in plants, particularly in Rosa chinensis, originates from the precursor molecule phloroglucinol. The pathway involves a series of three sequential enzymatic methylation reactions.[2]

Biosynthetic Pathway Diagram

Caption: Biosynthetic pathway of this compound from phloroglucinol.

Enzymatic Steps

-

Step 1: Formation of 3,5-Dihydroxyanisole: The biosynthesis is initiated by the methylation of phloroglucinol. This reaction is catalyzed by the enzyme Phloroglucinol O-methyltransferase (POMT), which transfers a methyl group from S-adenosyl-L-methionine (SAM) to one of the hydroxyl groups of phloroglucinol, yielding 3,5-dihydroxyanisole.[3]

-

Step 2 & 3: Sequential Methylation to this compound: Two subsequent methylation steps are catalyzed by Orcinol O-methyltransferases (OOMTs). These enzymes sequentially add methyl groups to the remaining hydroxyl groups of the intermediate molecules, ultimately forming this compound.[2]

Experimental Protocols

This section provides detailed methodologies for the extraction and quantification of this compound from plant materials.

Extraction of Essential Oil by Hydrodistillation

Hydrodistillation is a common method for extracting volatile compounds from plant materials.[5][6]

Materials and Equipment:

-

Fresh or dried plant material (e.g., leaves, flowers)

-

Clevenger-type apparatus

-

Heating mantle

-

Round-bottom flask

-

Condenser

-

Collecting flask

-

Deionized water

-

Anhydrous sodium sulfate

Procedure:

-

Weigh a known amount of the plant material (e.g., 100 g of fresh leaves).

-

Place the plant material into the round-bottom flask of the Clevenger apparatus.

-

Add deionized water to the flask, ensuring the plant material is fully submerged. The ratio of plant material to water can vary, but a common starting point is 1:10 (w/v).

-

Set up the Clevenger apparatus with the heating mantle and condenser.

-

Heat the mixture to boiling. The steam and volatilized essential oil will rise and pass into the condenser.

-

The condensate (water and essential oil) will be collected in the graduated tube of the Clevenger apparatus.

-

Continue the distillation for a set period, typically 3-4 hours, or until there is no further increase in the volume of the collected essential oil.

-

After cooling, carefully collect the essential oil from the graduated tube.

-

Dry the collected oil over anhydrous sodium sulfate to remove any residual water.

-

Store the essential oil in a sealed, dark glass vial at 4°C until analysis.

Quantification by Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful analytical technique for separating and identifying volatile compounds in a mixture.

Materials and Equipment:

-

Gas chromatograph coupled with a mass spectrometer (GC-MS)

-

Capillary column (e.g., HP-5MS, 30 m x 0.25 mm i.d., 0.25 µm film thickness)

-

Helium (carrier gas)

-

This compound standard

-

Solvent (e.g., hexane or dichloromethane)

-

Microsyringe

GC-MS Parameters:

-

Injector Temperature: 250 °C

-

Oven Temperature Program:

-

Initial temperature: 60 °C, hold for 2 minutes

-

Ramp: Increase to 240 °C at a rate of 3 °C/minute

-

Final hold: 240 °C for 5 minutes

-

-

Carrier Gas: Helium at a constant flow rate of 1 mL/minute

-

Injection Volume: 1 µL

-

Split Ratio: 1:25

-

MS Transfer Line Temperature: 280 °C

-

Ion Source Temperature: 230 °C

-

Ionization Mode: Electron Impact (EI) at 70 eV

-

Scan Range: 40-500 amu

Procedure:

-

Standard Preparation: Prepare a series of standard solutions of this compound in the chosen solvent at known concentrations (e.g., 10, 25, 50, 100, 200 µg/mL).

-

Sample Preparation: Dilute a known amount of the extracted essential oil in the same solvent. The dilution factor will depend on the expected concentration of this compound.

-

Analysis: Inject the standard solutions and the diluted sample into the GC-MS system.

-

Identification: Identify the this compound peak in the sample chromatogram by comparing its retention time and mass spectrum with that of the authentic standard. The mass spectrum of this compound will show a characteristic molecular ion peak at m/z 168.

-

Quantification: Create a calibration curve by plotting the peak area of the this compound standard against its concentration. Use the equation of the calibration curve to determine the concentration of this compound in the diluted sample. Calculate the concentration in the original essential oil by accounting for the dilution factor.

Experimental Workflow Diagram

Caption: Workflow for the extraction and quantification of this compound.

Conclusion

This technical guide has provided a detailed overview of the natural occurrence, biosynthesis, and analytical methodologies for this compound in plants. The compilation of quantitative data, the elucidation of the biosynthetic pathway, and the provision of standardized experimental protocols are intended to empower researchers to further investigate this compound. Future studies should focus on expanding the quantitative analysis to a wider range of plant species and exploring the pharmacological activities of this compound to unlock its full therapeutic potential.

References

- 1. researchgate.net [researchgate.net]

- 2. This compound: Role in Oxidation Reactions and its Biosynthesis Method_Chemicalbook [chemicalbook.com]

- 3. The key role of phloroglucinol O-methyltransferase in the biosynthesis of Rosa chinensis volatile this compound - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. This compound | C9H12O3 | CID 69301 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. agritech.tnau.ac.in [agritech.tnau.ac.in]

- 6. Hydro Distillation Method [allinexporters.com]

An In-depth Technical Guide to the Formation and Stability of the 1,3,5-Trimethoxybenzene Radical Cation

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the formation, stability, and characterization of the 1,3,5-trimethoxybenzene radical cation. This reactive intermediate is of significant interest in various chemical processes, including organic synthesis and photochemical applications.

Introduction

This compound (TMB) is an electron-rich aromatic compound that can undergo one-electron oxidation to form its corresponding radical cation. This species plays a crucial role in electron-transfer mechanisms and subsequent chemical reactions.[1] Understanding the methods of its generation, its inherent stability, and the pathways of its decay is essential for harnessing its reactivity in a controlled manner.

Formation of the this compound Radical Cation

The this compound radical cation can be generated through several methods, primarily electrochemical oxidation and photochemical processes.

Electrochemical Formation

Anodic oxidation is a direct method for generating the this compound radical cation. Techniques such as cyclic voltammetry (CV) and controlled potential electrolysis are commonly employed.

The electrochemical oxidation of this compound is typically an irreversible process, indicating that the radical cation formed is highly reactive and undergoes rapid subsequent chemical reactions.[2][3] Studies on analogous compounds, such as 3,4,5-trimethoxytoluene in acetonitrile, show a single irreversible anodic peak, suggesting that the radical cation rapidly dimerizes.[3] In aqueous acidic media, the electrochemical oxidation of this compound at a Ta/PbO₂ anode can lead to complete mineralization to CO₂.[2]

Figure 1. Electrochemical oxidation pathways of this compound.

Photochemical Formation

The this compound radical cation can be generated photochemically, for instance, through a bimolecular electron-transfer reaction.[1] Two-color two-laser flash photolysis studies have demonstrated the formation of the TMB radical cation in its excited state.[4] This excited radical cation is a potent oxidizing agent.

Stability and Reactivity

The this compound radical cation is a reactive intermediate with limited stability. Its decay pathways are highly dependent on the reaction conditions.

In electrochemical studies, the irreversibility of the oxidation wave in cyclic voltammograms suggests that the radical cation undergoes fast follow-up chemical reactions, such as dimerization.[3] The primary product of its conversion can be 2,6-dimethoxy-1,4-benzoquinone.[5]

In photochemical systems, the excited state of the this compound radical cation is a powerful oxidant capable of hole transfer to various alcohols.[4] This process leads to the formation of alcohol radical cations, which can then undergo deprotonation.[1]

Quantitative Data

The following table summarizes the available quantitative data on the reactivity of the excited state of the this compound radical cation.

| Substrate | Hole Transfer Rate Constant (k_ht) / M⁻¹s⁻¹ |

| Methanol | (5.2 ± 0.5) x 10¹⁰ |

| Ethanol | (1.4 ± 0.3) x 10¹¹ |

| 2-Propanol | (3.2 ± 0.6) x 10¹¹ |

Data obtained from two-color two-laser flash photolysis studies.[4]

Experimental Protocols

Cyclic Voltammetry for Radical Cation Generation

This protocol describes a general procedure for the electrochemical generation and characterization of the this compound radical cation using cyclic voltammetry.

Materials and Equipment:

-

Potentiostat/Galvanostat

-

Three-electrode cell (working electrode, e.g., glassy carbon or platinum; reference electrode, e.g., Ag/AgCl or Ag/Ag⁺; counter electrode, e.g., platinum wire)

-

This compound (TMB)

-

Anhydrous acetonitrile (CH₃CN)

-

Supporting electrolyte (e.g., 0.1 M tetrabutylammonium perchlorate (TBAP) or tetrabutylammonium hexafluorophosphate (TBAPF₆))

-

Inert gas (e.g., argon or nitrogen)

Procedure:

-

Prepare a 1-5 mM solution of TMB in anhydrous acetonitrile containing 0.1 M of the supporting electrolyte.

-

Assemble the three-electrode cell and purge the solution with an inert gas for at least 15 minutes to remove dissolved oxygen. Maintain an inert atmosphere over the solution throughout the experiment.

-

Connect the electrodes to the potentiostat.

-

Set the potential range for the cyclic voltammogram. Based on analogous compounds, a range from approximately 0 V to +1.6 V vs. Ag/AgCl would be appropriate to observe the oxidation of TMB.[3]

-

Set the scan rate, typically starting at 100 mV/s.

-

Initiate the potential sweep and record the resulting voltammogram.

-

Vary the scan rate (e.g., from 25 mV/s to 1000 mV/s) to investigate the stability of the radical cation. An increase in the peak current with the square root of the scan rate is indicative of a diffusion-controlled process. The irreversibility of the peak at various scan rates suggests a fast follow-up chemical reaction.

Figure 2. Workflow for a typical cyclic voltammetry experiment.

Spectroelectrochemistry

Spectroelectrochemistry combines electrochemical and spectroscopic techniques to observe the spectral changes of a species as it is oxidized or reduced. This is particularly useful for characterizing the this compound radical cation.

Experimental Setup: An optically transparent thin-layer electrochemical (OTTLE) cell or a similar spectroelectrochemical cell is used. This cell is placed in the light path of a UV-Vis spectrophotometer. The working electrode is typically a transparent material like indium tin oxide (ITO) or a fine metal mesh.

Procedure:

-

The cell is filled with a solution of TMB and a supporting electrolyte, similar to the CV experiment.

-

A constant potential, at or slightly above the oxidation potential of TMB, is applied to the working electrode.

-

UV-Vis spectra are recorded at different time intervals as the electrolysis proceeds.

-

The growth of new absorption bands corresponding to the this compound radical cation can be monitored. The decay of these bands can also be observed when the potential is removed or switched to a reducing potential, providing information about the stability of the radical cation.

Figure 3. Workflow for a spectroelectrochemistry experiment.

Electron Paramagnetic Resonance (EPR) Spectroscopy

EPR spectroscopy is a powerful technique for the direct detection and characterization of radical species.

Procedure:

-

The this compound radical cation is generated in situ within the EPR spectrometer's resonant cavity, either through electrochemical oxidation in a specialized EPR cell or through photolysis.

-

The EPR spectrum is recorded.

-

The spectrum is analyzed to determine the g-value and hyperfine coupling constants. The g-value provides information about the electronic environment of the unpaired electron. The hyperfine coupling constants arise from the interaction of the unpaired electron with magnetic nuclei (¹H in this case) and provide information about the distribution of the unpaired electron's spin density over the molecule.

For the this compound radical cation, the high symmetry would lead to a characteristic hyperfine splitting pattern. The unpaired electron would interact with the three equivalent aromatic protons and the nine equivalent methoxy protons, resulting in a complex but predictable spectrum.

Figure 4. Relationship between EPR parameters and molecular structure.

Conclusion

The this compound radical cation is a key reactive intermediate that can be generated through both electrochemical and photochemical methods. While it is generally unstable and prone to rapid follow-up reactions such as dimerization, its reactivity can be harnessed in synthetic and photochemical applications. The experimental protocols outlined in this guide provide a framework for the generation and characterization of this important species, enabling further investigation into its properties and applications.

References

Methodological & Application

The Versatile Role of 1,3,5-Trimethoxybenzene in Modern Organic Synthesis: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

1,3,5-Trimethoxybenzene (TMB) has emerged as a highly versatile and valuable building block in organic synthesis. Its unique electronic properties, stemming from the symmetrical arrangement of three electron-donating methoxy groups on the benzene ring, render it exceptionally reactive towards a variety of electrophilic reagents. This high nucleophilicity makes TMB an ideal substrate for constructing complex molecular architectures, ranging from bioactive natural products and their analogues to functional materials. This document provides a detailed overview of the applications of this compound in organic synthesis, complete with experimental protocols and quantitative data to guide researchers in its effective utilization.

Electrophilic Aromatic Substitution Reactions

The electron-rich nature of this compound makes it highly susceptible to electrophilic aromatic substitution reactions. These reactions typically proceed under mild conditions with high regioselectivity, affording 2,4,6-trisubstituted products.

Friedel-Crafts Acylation: A Gateway to Bioactive Chalcones

Friedel-Crafts acylation of this compound provides a straightforward route to 2,4,6-trimethoxyacetophenone, a key precursor for the synthesis of various biologically active compounds, particularly chalcones. These chalcones have demonstrated significant potential in drug discovery, exhibiting a range of activities including anticancer and anti-inflammatory effects.[1][2][3][4]

Quantitative Data for Friedel-Crafts Acylation of this compound:

| Acylating Agent | Catalyst | Solvent | Reaction Time (h) | Yield (%) | Reference |

| Acetic anhydride | Yb(OTf)₃ (0.2 eq) | MeNO₂ | 4 | 93 | [5] |

| Acetyl chloride | Cu(OTf)₂ | [bmim][BF₄] | Overnight | Good | [5] |

| Various acid chlorides | Hf(OTf)₄ (10 mol%) + TfOH (10 mol%) | - | - | Good | [5] |

Experimental Protocol: Synthesis of 2,4,6-Trimethoxyacetophenone

This protocol is adapted from a procedure utilizing a lanthanide triflate catalyst.[5]

-

To a solution of this compound (1.0 g, 5.95 mmol) in nitromethane (10 mL) is added ytterbium(III) trifluoromethanesulfonate (Yb(OTf)₃, 0.74 g, 1.19 mmol).

-

Acetic anhydride (0.67 mL, 7.14 mmol) is added dropwise to the stirred mixture at room temperature.

-

The reaction mixture is heated to 50°C and stirred for 4 hours.

-

Upon completion (monitored by TLC), the reaction is quenched by the addition of water (20 mL).

-

The aqueous layer is extracted with ethyl acetate (3 x 20 mL).

-

The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.

-

The crude product is purified by column chromatography on silica gel (eluent: hexane/ethyl acetate) to afford 2,4,6-trimethoxyacetophenone.

Formylation Reactions: Vilsmeier-Haack and Gattermann Reactions

Formylation of this compound introduces a formyl group, a versatile handle for further synthetic transformations. The Vilsmeier-Haack and Gattermann reactions are two common methods to achieve this.

The Vilsmeier-Haack reaction utilizes a Vilsmeier reagent, typically generated from dimethylformamide (DMF) and phosphorus oxychloride (POCl₃), to formylate electron-rich aromatic rings.[6][7][8][9]

Experimental Protocol: Vilsmeier-Haack Formylation of this compound

This is a general procedure for the formylation of electron-rich arenes.[7]

-

In a flask equipped with a dropping funnel and a magnetic stirrer, phosphorus oxychloride (1.1 mL, 12 mmol) is added to anhydrous N,N-dimethylformamide (10 mL) at 0°C.

-

The mixture is stirred for 30 minutes at 0°C to form the Vilsmeier reagent.

-

A solution of this compound (1.68 g, 10 mmol) in anhydrous N,N-dimethylformamide (5 mL) is added dropwise to the Vilsmeier reagent at 0°C.

-

The reaction mixture is then allowed to warm to room temperature and stirred for 2-4 hours.

-

The reaction is quenched by pouring it onto crushed ice (50 g) and neutralizing with a saturated aqueous solution of sodium bicarbonate.

-

The resulting precipitate is collected by filtration, washed with water, and dried to give 2,4,6-trimethoxybenzaldehyde.

The Gattermann reaction employs a mixture of hydrogen cyanide (HCN) and hydrogen chloride (HCl) in the presence of a Lewis acid catalyst.[10][11] A safer modification, known as the Adams modification, generates HCN in situ from zinc cyanide (Zn(CN)₂).[12] Due to the high reactivity of this compound, milder conditions are generally sufficient.

Role in Protecting Group Chemistry

This compound serves as an efficient cation scavenger in the deprotection of p-methoxybenzyl (PMB) ethers. The PMB group is a widely used protecting group for alcohols, and its removal often requires acidic conditions that can be detrimental to sensitive functional groups. The electron-rich nature of TMB allows it to trap the liberated p-methoxybenzyl cation, preventing side reactions and improving the yield and purity of the deprotected alcohol.[13][14][15]

Quantitative Data for Deprotection of PMB Ethers using a Cation Scavenger:

| Substrate (PMB Ether of) | Deprotection Conditions | Scavenger (eq.) | Yield (%) | Reference |

| Various alcohols | TfOH (0.5 eq), CH₂Cl₂ | 1,3-Dimethoxybenzene (3 eq) | up to 98 | [13] |

| Various alcohols and an acid | AgSbF₆ (cat.), CH₂Cl₂ | This compound (0.5 eq) | - | [14] |

| Various alcohols and esters | POCl₃, DCE | - | High | [14] |

Experimental Protocol: Deprotection of a PMB Ether using Triflic Acid and 1,3-Dimethoxybenzene

This protocol is based on a mild and selective deprotection method.[13]

-

To a solution of the PMB-protected alcohol (0.2 mmol) and 1,3-dimethoxybenzene (0.6 mmol, 3 equiv) in dichloromethane (1 mL) at room temperature is added trifluoromethanesulfonic acid (TfOH, 0.1 mmol, 0.5 equiv).

-

The reaction is stirred for 10 minutes and monitored by TLC.

-

Upon completion, the reaction is quenched with a saturated aqueous solution of sodium bicarbonate (5 mL).

-

The aqueous layer is extracted with dichloromethane (3 x 10 mL).

-

The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.

-

The crude product is purified by flash column chromatography to afford the deprotected alcohol.

Application in the Synthesis of Bioactive Molecules

This compound is a valuable starting material for the total synthesis of complex natural products and the development of new drug candidates.

Total Synthesis of (+)-Wasabidienone B1

The natural product (+)-wasabidienone B1, an o-quinol, was synthesized from commercially available this compound. A key step in the synthesis involved a hydroxylative phenol dearomatization reaction.[16]

References

- 1. Design, Synthesis, anticancer evaluation and in silico studies of 2,4,6-trimethoxychalcone derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 2. A novel synthetic chalcone derivative, 2,4,6-trimethoxy-4′-nitrochalcone (Ch-19), exerted anti-tumor effects through stimulating ROS accumulation and inducing apoptosis in esophageal cancer cells - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. chemistryjournals.net [chemistryjournals.net]